molecular formula C14H10FN B7837826 7-(3-fluorophenyl)-1H-indole

7-(3-fluorophenyl)-1H-indole

Cat. No. B7837826
M. Wt: 211.23 g/mol
InChI Key: HSQNQRNDNDIYBO-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-fluorophenyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-fluorophenyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Structural Investigations

  • Spectroscopic and Structural Characterization : Indole derivatives have diverse applications in biology, industry, and optics. Research on novel indole-based imines and amines reveals insights into their molecular structures using techniques like NMR, FT-IR, and UV–Vis. X-ray diffraction studies provide detailed information about their spatial structures, including bond angles and lengths. Computational methods like DFT and TD-DFT have been employed to analyze these structures further, contributing to understanding their stability and interactions (Tariq et al., 2020).

Biological and Medicinal Applications

  • Antiviral Properties : Indole derivatives have shown potential in interfering with HIV protein interactions. A 4-fluoro derivative displayed enhanced potency and bioavailability, suggesting promising applications in HIV treatment (Wang et al., 2003).
  • Antibacterial Activity : Indole and its derivatives, like 7-hydroxyindole, have been observed to reduce the virulence of Pseudomonas aeruginosa, a pathogenic bacterium. These compounds affect the bacterium's quorum sensing and virulence factor production, offering potential as antivirulence agents (Lee et al., 2008).

Chemical and Physical Properties

  • Fluorescence and Absorption Properties : Ring-substituted indole derivatives have distinct absorption and fluorescence spectra, which are crucial for various applications. These properties have been studied extensively, providing valuable information for their use in different scientific fields (Carić et al., 2004).

Synthetic Applications

  • Synthetic Pathways : The synthesis and functionalization of indole derivatives have been a significant area of research. Palladium-catalyzed reactions, for example, have been instrumental in creating various indole-based compounds, highlighting the versatility of these compounds in synthetic chemistry (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

7-(3-fluorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQNQRNDNDIYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)F)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-fluorophenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.